molecular formula C15H12ClF3N2O2 B2637037 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methoxyphenyl)acetamide CAS No. 400081-93-8

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B2637037
CAS No.: 400081-93-8
M. Wt: 344.72
InChI Key: RYVGXUZDRSHIPB-UHFFFAOYSA-N
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Description

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methoxyphenyl)acetamide ( 400081-93-8) is a high-purity chemical compound offered for research applications. This specialty chemical features a complex structure containing a chloro-trifluoromethyl pyridine moiety and a 4-methoxyphenyl acetamide group. The molecular formula is C15H12ClF3N2O2 and it has a molecular weight of 344.72 . Compounds containing the 3-chloro-5-(trifluoromethyl)pyridin-2-yl scaffold are of significant interest in medicinal chemistry and agrochemical research. The trifluoromethylpyridine (TFMP) group is a key structural motif found in numerous active pharmaceutical ingredients and agrochemicals due to its unique physicochemical properties . The biological activities of TFMP derivatives are attributed to the combination of the fluorine atom's unique properties and the characteristics of the pyridine moiety, which can influence a compound's metabolism, bioavailability, and biomolecular affinity . This specific acetamide derivative serves as a valuable synthetic intermediate or building block for researchers developing novel bioactive molecules, particularly in the study of enzyme inhibition and targeted therapeutics. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal, human, or veterinary use.

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3N2O2/c1-23-10-4-2-8(3-5-10)12(14(20)22)13-11(16)6-9(7-21-13)15(17,18)19/h2-7,12H,1H3,(H2,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVGXUZDRSHIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common route starts with the preparation of 3-chloro-5-(trifluoromethyl)pyridine, which is then subjected to a series of reactions to introduce the acetamide and methoxyphenyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial methods often optimize reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s properties.

    Substitution: The chloro and trifluoromethyl groups on the pyridine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, potentially leading to derivatives with different properties.

Scientific Research Applications

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new biochemical pathways.

    Medicine: Its potential pharmacological properties are of interest in drug discovery, particularly for developing new therapeutic agents.

    Industry: The compound can be used in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism by which 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methoxyphenyl)acetamide exerts its effects depends on its interaction with molecular targets. These interactions often involve binding to specific enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound, sharing the pyridine ring with chloro and trifluoromethyl substitutions.

    2-([3-chloro-5-(trifluoromethyl)pyridin-2-yl]thio)ethanamine: Another compound with a similar pyridine ring structure but different functional groups.

Uniqueness

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methoxyphenyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and specific reactivity profiles.

Biological Activity

The compound 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methoxyphenyl)acetamide is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H14ClF3N2OC_{15}H_{14}ClF_3N_2O with a molecular weight of approximately 344.73 g/mol. Its structure features a pyridine ring substituted with a chloro and trifluoromethyl group, alongside a methoxyphenyl acetamide moiety.

Antimicrobial Properties

Research indicates that derivatives of pyridine, including the target compound, exhibit significant antimicrobial activity. A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds showed effectiveness against various bacterial strains, suggesting that modifications in the pyridine structure can enhance antimicrobial potency .

Anticancer Activity

The compound's structural components are associated with anticancer activity. Investigations have shown that related pyridine derivatives can inhibit cancer cell proliferation through multiple pathways, including the induction of apoptosis and cell cycle arrest. For instance, compounds with similar substituents have been documented to activate apoptotic pathways in breast cancer cell lines .

Enzyme Inhibition

The biological activity of this compound may also extend to enzyme inhibition. Pyridine derivatives have been reported to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic benefits in conditions such as diabetes and obesity. The inhibition of these enzymes can alter metabolic processes and promote weight loss or glycemic control .

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of various pyridine derivatives, the compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests potential for development as a new antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted on human cancer cell lines (e.g., MCF-7 for breast cancer). The results indicated that treatment with the compound resulted in a significant reduction in cell viability, correlating with increased levels of apoptotic markers such as caspase-3 activation. This highlights its potential use in cancer therapy.

Research Findings

Study Findings Reference
Antimicrobial ActivityEffective against S. aureus and E. coli; MIC values comparable to antibiotics
Anticancer EfficacyInduced apoptosis in MCF-7 cells; reduced cell viability significantly
Enzyme InhibitionInhibited enzymes linked to metabolic disorders

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